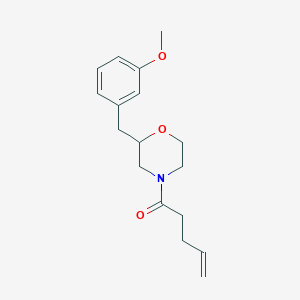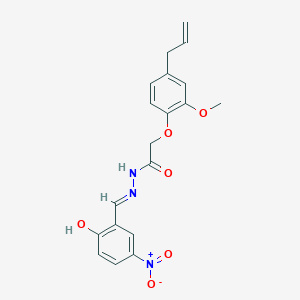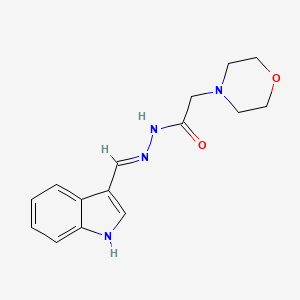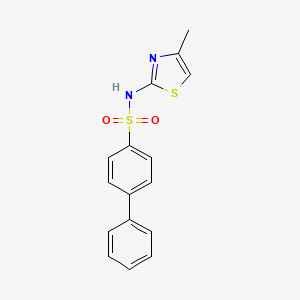![molecular formula C18H23NO3 B6078292 (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B6078292.png)
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as DOM, is a psychoactive drug that belongs to the family of phenethylamines. It was initially synthesized by Alexander Shulgin in the 1960s and has been used in scientific research ever since. DOM is a potent hallucinogen that produces effects similar to those of LSD, mescaline, and other psychedelic substances.
作用機序
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine acts primarily as a partial agonist at the serotonin 2A receptor, which is responsible for mediating the hallucinogenic effects of the drug. It also has affinity for other serotonin receptors, including 2B, 2C, and 1A. The exact mechanism of action of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is not fully understood, but it is believed to involve the activation of these receptors and the subsequent modulation of neurotransmitter release in the brain.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are similar to those of other hallucinogens. It produces alterations in perception, mood, and cognition, as well as changes in heart rate, blood pressure, and body temperature. (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine also affects the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which are thought to be involved in the regulation of mood and behavior.
実験室実験の利点と制限
One advantage of using (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments is its potency and selectivity for serotonin receptors. This allows researchers to study the effects of hallucinogens on specific receptor subtypes and to investigate the role of these receptors in the mechanism of action of psychedelics. However, one limitation of using (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is its potential for abuse and the associated ethical concerns. Additionally, the effects of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine are highly variable and can be influenced by a variety of factors, including dose, set, and setting.
将来の方向性
There are several future directions for research on (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine and other hallucinogens. One direction is to investigate the potential therapeutic uses of psychedelics in the treatment of mental illness, such as depression, anxiety, and PTSD. Another direction is to study the effects of hallucinogens on the brain and behavior using advanced neuroimaging techniques, such as fMRI and PET. Additionally, there is a need for further research on the safety and efficacy of psychedelics, as well as their potential for abuse and addiction.
合成法
The synthesis of (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 2,4-dimethoxybenzaldehyde with nitroethane to form 2,4-dimethoxyphenyl-nitropropene. This compound is then reduced with sodium borohydride to yield (2,4-dimethoxyphenyl)-2-nitropropene. The final step involves the reaction of (2,4-dimethoxyphenyl)-2-nitropropene with 4-methoxyphenylacetone in the presence of aluminum chloride to form (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine.
科学的研究の応用
(2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used extensively in scientific research to study the effects of hallucinogens on the brain and behavior. It has been used in animal studies to investigate the role of serotonin receptors in the mechanism of action of hallucinogens. (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has also been used in human studies to study the effects of hallucinogens on perception, mood, and cognition. Additionally, (2,4-dimethoxyphenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used in studies investigating the potential therapeutic uses of psychedelics in the treatment of mental illness.
特性
IUPAC Name |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)propan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c1-13(11-14-5-7-15(20-2)8-6-14)19-17-10-9-16(21-3)12-18(17)22-4/h5-10,12-13,19H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMPNXEPCRSSQSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethoxy-N-[1-(4-methoxyphenyl)propan-2-yl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(3,5-dichloropyridin-2-yl)oxy]phenoxy}-5-nitrophthalonitrile](/img/structure/B6078214.png)

![2-[(2-iodobenzoyl)amino]-3-(5-methyl-2-furyl)acrylic acid](/img/structure/B6078227.png)
![1-(4-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}-2-methoxyphenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B6078242.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]methyl}-2-methoxy-N-{[5-(methoxymethyl)-2-furyl]methyl}ethanamine](/img/structure/B6078249.png)
![1-(4-chlorobenzyl)-N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6078250.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]ethyl nicotinate](/img/structure/B6078258.png)
![1-(3-{[3-(4-thiomorpholinylcarbonyl)-1H-pyrazol-5-yl]methoxy}phenyl)ethanone](/img/structure/B6078265.png)
![ethyl 4-{1-[(1,2-dimethyl-1H-indol-3-yl)methyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6078298.png)

![N-(cyclopropylmethyl)-N-propyl-5-{[4-(1H-1,2,4-triazol-1-yl)phenoxy]methyl}-3-isoxazolecarboxamide](/img/structure/B6078308.png)

![5-(1-{3-[(2-methyl-2-propen-1-yl)oxy]benzoyl}-2-pyrrolidinyl)-2-thiophenecarboxamide](/img/structure/B6078318.png)
